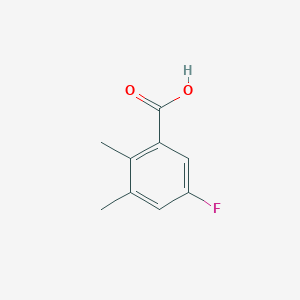

5-Fluoro-2,3-dimethylbenzoicacid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Fluoro-2,3-dimethylbenzoic acid is an organic compound belonging to the class of benzoic acids It is characterized by the presence of a fluorine atom at the 5th position and two methyl groups at the 2nd and 3rd positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2,3-dimethylbenzoic acid can be achieved through several methods. One common approach involves the fluorination of 2,3-dimethylbenzoic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. Another method involves the direct introduction of the fluorine atom through electrophilic aromatic substitution using fluorine gas or other fluorinating reagents.

Industrial Production Methods

Industrial production of 5-fluoro-2,3-dimethylbenzoic acid typically involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The choice of fluorinating agent and reaction conditions is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,3-dimethylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The fluorine atom and methyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

5-Fluoro-2,3-dimethylbenzoic acid is a fluorinated benzoic acid derivative with diverse applications across various scientific and industrial fields. The presence of the fluorine atom and two methyl groups on the benzene ring enhances its chemical properties, making it valuable in pharmaceuticals, agricultural chemicals, and organic synthesis.

Scientific Research Applications

Pharmaceuticals: 5-Fluoro-2,3-dimethylbenzoic acid serves as a crucial intermediate in synthesizing biologically active compounds. Its unique structure allows medicinal chemists to explore new chemical entities for treating various diseases. The introduction of fluorine often alters the solubility and bioavailability of compounds, which is critical in drug development.

Agricultural Chemicals: This compound has potential applications in developing new agricultural chemicals. Its properties can be leveraged to create pesticides, herbicides, or other crop protection agents.

Organic Synthesis: 5-Fluoro-2,3-dimethylbenzoic acid is a versatile building block in organic synthesis. It can undergo typical reactions associated with carboxylic acids, such as esterification, amidation, and reduction, which are significant for synthesizing more complex molecules.

Interaction studies involving 5-fluoro-2,3-dimethylbenzoic acid primarily focus on its reactivity with biological systems and other chemical compounds. Research indicates that fluorinated compounds often exhibit altered solubility and bioavailability compared to their non-fluorinated analogs. Understanding these interactions is crucial for assessing the environmental impact and safety profiles of fluorinated chemicals.

Mechanism of Action

The mechanism of action of 5-fluoro-2,3-dimethylbenzoic acid involves its interaction with molecular targets and pathways. The fluorine atom and methyl groups influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological processes and chemical reactions, making the compound valuable in research and industrial applications.

Comparison with Similar Compounds

Similar Compounds

2,3-Dimethylbenzoic acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

5-Fluoro-2-methylbenzoic acid: Contains only one methyl group, leading to variations in steric and electronic effects.

5-Fluoro-3-methylbenzoic acid: Similar to 5-fluoro-2,3-dimethylbenzoic acid but with a different methyl group position.

Uniqueness

5-Fluoro-2,3-dimethylbenzoic acid is unique due to the specific arrangement of the fluorine atom and two methyl groups. This configuration imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not fulfill.

Biological Activity

5-Fluoro-2,3-dimethylbenzoic acid is an aromatic carboxylic acid notable for its unique structure, which includes a fluorine atom and two methyl groups on the benzene ring. This compound has garnered attention in medicinal chemistry and biological research due to its potential biological activities. This article delves into the biological activity of 5-fluoro-2,3-dimethylbenzoic acid, summarizing key findings from various studies, including its mechanism of action, potential therapeutic applications, and comparative analysis with similar compounds.

- Molecular Formula : C10H11F1O2

- Molecular Weight : Approximately 168.17 g/mol

- Structure : The compound features a benzoic acid backbone with a fluorine substituent at the 5-position and methyl groups at the 2- and 3-positions.

The biological activity of 5-fluoro-2,3-dimethylbenzoic acid is primarily attributed to its interaction with various molecular targets. The presence of the fluorine atom and methyl groups enhances the compound's reactivity and binding affinity, influencing biological processes such as enzyme inhibition and receptor interactions. These interactions can modulate pathways relevant to disease mechanisms, making this compound a candidate for therapeutic exploration.

Anticancer Properties

Research has indicated that 5-fluoro-2,3-dimethylbenzoic acid exhibits significant anticancer activity. A study evaluating its effects on L1210 mouse leukemia cells demonstrated potent inhibition of cell proliferation, with IC50 values in the nanomolar range. The growth inhibition was reversible by thymidine addition, suggesting that the compound's mechanism involves the intracellular release of active metabolites .

Antiviral Activity

Additionally, structural analogs of 5-fluoro-2,3-dimethylbenzoic acid have been studied for their antiviral properties. Compounds with similar structures have shown efficacy against viruses such as Dengue virus (DENV). For instance, modifications that include electron-withdrawing groups have been linked to enhanced antiviral activity against DENV-infected cells .

Comparative Analysis

To understand the uniqueness of 5-fluoro-2,3-dimethylbenzoic acid in relation to other fluorinated benzoic acids, a comparison table is presented below:

| Compound Name | Molecular Formula | Similarity Index | Unique Features |

|---|---|---|---|

| 5-Fluoro-2,3-dimethylbenzoic acid | C10H11F1O2 | 1.00 | Fluorine at the 5-position; two methyl groups |

| 2-Fluoro-3,5-dimethylbenzoic acid | C10H11F1O2 | 0.96 | Different fluorine position |

| 4-Fluoro-3,5-dimethylbenzoic acid | C10H11F1O2 | 0.96 | Altered substitution pattern |

| 6-Fluoro-2,3-dimethylbenzoic acid | C10H11F1O2 | 0.98 | Fluorine at a position affecting reactivity |

This table highlights how the specific arrangement of functional groups in 5-fluoro-2,3-dimethylbenzoic acid influences its chemical reactivity and potential biological activity compared to structurally similar compounds.

Case Studies

- Antitumor Activity : A detailed case study revealed that derivatives of 5-fluoro-2,3-dimethylbenzoic acid were synthesized and evaluated for their antitumor properties against various cancer cell lines. Results indicated that certain derivatives exhibited lower toxicity against normal cells while maintaining high efficacy against tumor cells .

- Antiviral Efficacy : In another study focusing on antiviral applications, compounds related to this benzoic acid derivative were tested against DENV. The introduction of specific substituents significantly improved their inhibitory effects on viral replication in vitro .

Q & A

Q. Basic: What synthetic strategies are recommended for 5-Fluoro-2,3-dimethylbenzoic acid, and how do reaction parameters affect yield?

Methodological Answer:

The synthesis of fluorinated benzoic acid derivatives typically involves halogenation, alkylation, or carboxylation steps. For 5-Fluoro-2,3-dimethylbenzoic acid, a plausible route includes:

- Friedel-Crafts alkylation to introduce methyl groups at positions 2 and 3, followed by electrophilic fluorination using agents like Selectfluor™ at position 5.

- Carboxylation via Kolbe-Schmitt reaction under high CO₂ pressure (4–7 atm) and temperatures of 120–150°C to introduce the carboxylic acid group .

Key factors influencing yield include reaction temperature (excessive heat may deactivate fluorine substituents) and catalyst choice (e.g., AlCl₃ for alkylation). Purity can be optimized using recrystallization in ethanol/water mixtures (70:30 v/v) .

Q. Advanced: How can conflicting bioactivity data for fluorinated benzoic acid derivatives be systematically addressed?

Methodological Answer:

Discrepancies in biological activity data often arise from variations in fluorine substitution patterns or assay conditions. To resolve contradictions:

- Structural Verification: Confirm substituent positions via ¹⁹F NMR and X-ray crystallography, as fluorine placement (e.g., 3,5-difluoro vs. 2,5-difluoro) drastically alters lipophilicity and binding .

- Assay Standardization: Use consistent enzyme models (e.g., COX-2 for anti-inflammatory studies) and control for pH, as fluorinated acids may exhibit pH-dependent solubility .

- Comparative SAR Studies: Benchmark against analogs like 3,5-Difluoro-2-hydroxybenzoic acid, where fluorine at positions 3 and 5 enhances metabolic stability by ~40% compared to mono-fluoro derivatives .

Q. Basic: Which analytical techniques are critical for characterizing fluorine substitution in benzoic acid derivatives?

Methodological Answer:

- ¹H/¹⁹F NMR Spectroscopy: ¹⁹F NMR (at 470 MHz) identifies fluorine position and coupling constants (e.g., J = 8–12 Hz for adjacent substituents). ¹H NMR detects methyl group splitting patterns (e.g., doublets for vicinal fluorine) .

- HPLC-MS: Reversed-phase C18 columns (ACN/0.1% TFA mobile phase) separate isomers, while high-resolution MS confirms molecular ions (e.g., [M-H]⁻ at m/z 196.05 for C₉H₇FO₂) .

- FTIR: Carboxylic acid O-H stretches (2500–3000 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) validate functional groups .

Q. Advanced: How can metabolic stability of 5-Fluoro-2,3-dimethylbenzoic acid be improved for therapeutic applications?

Methodological Answer:

- Fluorine Positioning: Fluorine at position 5 reduces oxidative metabolism by cytochrome P450 enzymes, as seen in 5-Fluorouracil derivatives, where 5-fluoro substitution increases plasma half-life by 2-fold .

- Prodrug Design: Esterification of the carboxylic acid group (e.g., methyl ester) enhances membrane permeability. Hydrolysis in vivo regenerates the active acid form .

- Co-administration with Inhibitors: Use UDP-glucuronosyltransferase inhibitors to slow glucuronidation, a common metabolic pathway for benzoic acids .

Q. Basic: What purification techniques are effective for isolating 5-Fluoro-2,3-dimethylbenzoic acid from byproducts?

Methodological Answer:

- Liquid-Liquid Extraction: Separate acidic compounds using ethyl acetate (pH 2–3) to partition the protonated form from neutral byproducts .

- Column Chromatography: Silica gel (60–120 mesh) with hexane/ethyl acetate (3:1) eluent removes non-polar impurities. Monitor fractions via TLC (Rf ~0.4 in same solvent) .

- Recrystallization: Use ethanol/water (70:30) at 4°C to isolate crystals with >98% purity (melting point: ~175–178°C) .

Q. Advanced: How does fluorine substitution in benzoic acids influence enzyme inhibition kinetics?

Methodological Answer:

- Steric and Electronic Effects: Fluorine’s electronegativity increases hydrogen-bonding capacity with enzyme active sites (e.g., COX-2), enhancing IC₅₀ values by 3–5-fold compared to non-fluorinated analogs .

- Comparative Studies: 5-Fluoro-2-hydroxybenzoic acid shows 30% higher inhibition of tyrosinase than 3-fluoro isomers due to optimal positioning for π-π stacking with histidine residues .

- Kinetic Assays: Use stopped-flow fluorimetry to measure binding rates (kₐₚₚ ~10⁴ M⁻¹s⁻¹) and identify noncompetitive vs. competitive inhibition modes .

Properties

Molecular Formula |

C9H9FO2 |

|---|---|

Molecular Weight |

168.16 g/mol |

IUPAC Name |

5-fluoro-2,3-dimethylbenzoic acid |

InChI |

InChI=1S/C9H9FO2/c1-5-3-7(10)4-8(6(5)2)9(11)12/h3-4H,1-2H3,(H,11,12) |

InChI Key |

HZRLKIAJMBRWEX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1C)C(=O)O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.